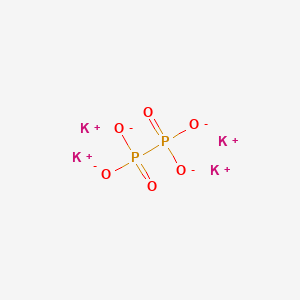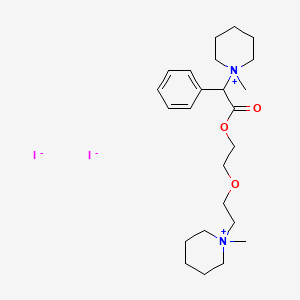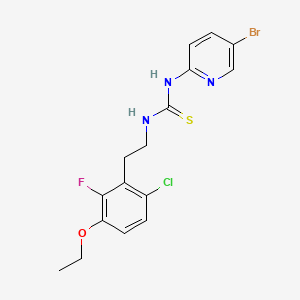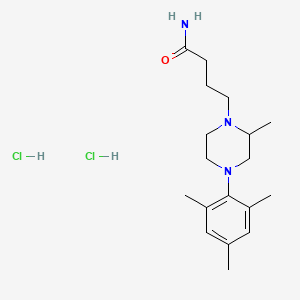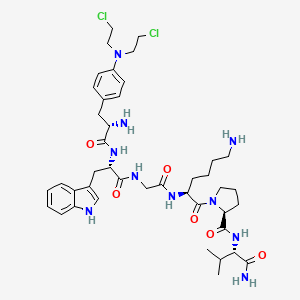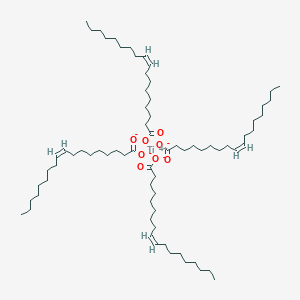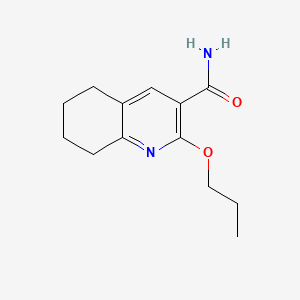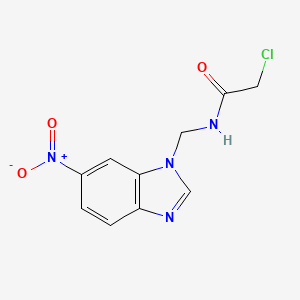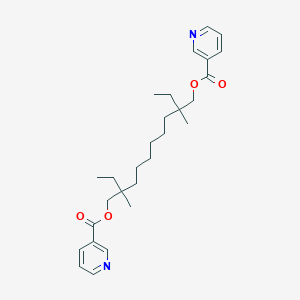
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester typically involves the esterification of nicotinic acid with 2,9-diethyl-2,9-dimethyldecamethylene alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may exert its effects by modulating the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase. Additionally, it may influence the expression of genes related to metabolic processes, thereby affecting overall metabolic homeostasis.
類似化合物との比較
Similar Compounds
- Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester
- Nicotinic acid, methyl ester
- Nicotinic acid, ethyl ester
Uniqueness
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester is unique due to its specific esterification with 2,9-diethyl-2,9-dimethyldecamethylene, which imparts distinct physicochemical properties and potential biological activities. Compared to other nicotinic acid esters, it may offer improved bioavailability, stability, and efficacy in various applications.
特性
CAS番号 |
85018-72-0 |
|---|---|
分子式 |
C28H40N2O4 |
分子量 |
468.6 g/mol |
IUPAC名 |
[2-ethyl-2,9-dimethyl-9-(pyridine-3-carbonyloxymethyl)undecyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H40N2O4/c1-5-27(3,21-33-25(31)23-13-11-17-29-19-23)15-9-7-8-10-16-28(4,6-2)22-34-26(32)24-14-12-18-30-20-24/h11-14,17-20H,5-10,15-16,21-22H2,1-4H3 |
InChIキー |
SKAAODHMQLCJRG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCCCCCC(C)(CC)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





